2-(4-氯苯基)-4-氧代-4-苯基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

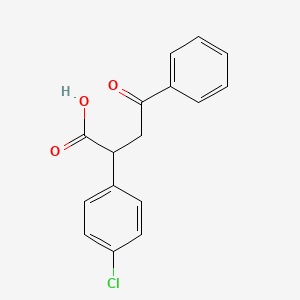

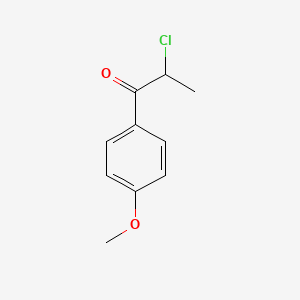

The compound “2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid” appears to be a complex organic molecule that likely contains a carboxylic acid group (-COOH) due to the “butanoic acid” in its name. It also seems to have two phenyl groups (C6H5-) attached, one of which is substituted with a chlorine atom12.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl groups and the introduction of the chlorine atom. However, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis3.Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound would likely exhibit certain characteristics common to molecules with similar structures, such as aromaticity and potential for hydrogen bonding45.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylic acid group could allow for reactions such as esterification or amide formation67.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule19.科学研究应用

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been synthesized and studied for its antimicrobial and anticancer activities .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

-

α-Glucosidase Inhibitory Activity

- Field : Biochemistry

- Application : 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, which have similar structures, have been studied for their α-glucosidase inhibitory activity .

- Method : Spectroscopy methods were performed to analyze the inhibitory mechanisms of both compounds on α-glucosidase .

- Results : Both compounds exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 lM and 15.6 ± 0.2 lM, respectively .

-

Anticancer Properties

- Field : Oncology

- Application : 4-Chlorophenylacetic acid, which has a similar structure, has been studied for its potential anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .

- Method : The compound acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

- Results : The compound has shown potential in the prevention or treatment of estrogen-sensitive breast cancer .

-

Biological Activities of Indole Derivatives

- Field : Biochemistry

- Application : Indole derivatives, which have a similar structure, have been found in many important synthetic drug molecules and have shown various biological activities .

- Method : The indole scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

- Results : Indole derivatives possess various biological activities .

-

Aerobic Degradation of 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane

- Field : Environmental Science

- Application : 4-Chlorophenylacetic acid was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .

- Method : The compound acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

- Results : The study provided insights into the degradation mechanism of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane .

-

Treatment of Various Diseases

- Field : Pharmacology

- Application : Indole derivatives, which have a similar structure, have been found in many important synthetic drug molecules and have shown various biological activities .

- Method : The indole scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

- Results : Indole derivatives possess various biological activities, which can be useful in the treatment of various diseases .

安全和危害

As with any chemical compound, handling “2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid” would require appropriate safety measures. Depending on its specific properties, it could pose certain hazards, such as being irritant or toxic1011.

未来方向

The future research directions for this compound could involve further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties7.

Please note that this information is based on general knowledge and related compounds, as specific information on “2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid” was not available. Always consult with a professional for accurate information.

属性

IUPAC Name |

2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(16(19)20)10-15(18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMZTHWHCZULAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395868 |

Source

|

| Record name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid | |

CAS RN |

39206-70-7 |

Source

|

| Record name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)